N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide
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Overview
Description
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a thiophene ring, a sulfonyl group, and an indoline carboxamide moiety, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is a type of indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been found to interact with a variety of enzymes and proteins, inhibiting their activity . .
Mode of Action
The presence of a carboxamide moiety in indole derivatives like this compound causes hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Result of Action
Indole derivatives have been found to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the thiophene and sulfonyl groups, followed by the formation of the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxamide derivatives: Known for their enzyme inhibitory properties.
Uniqueness
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is unique due to its combination of a thiophene ring, sulfonyl group, and indoline carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-15-14(17)12-9-10-5-2-3-6-11(10)16(12)21(18,19)13-7-4-8-20-13/h2-8,12H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVHRKNWQWIBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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